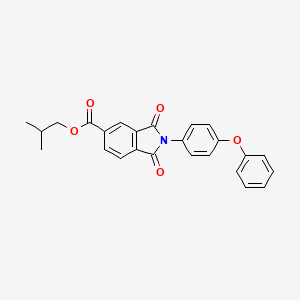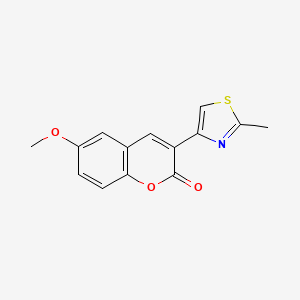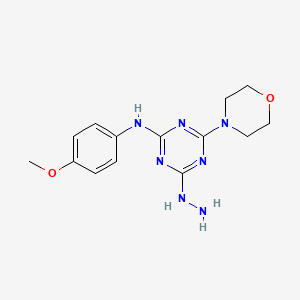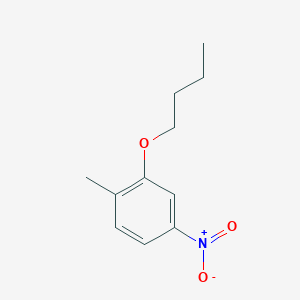![molecular formula C20H20N2O3 B11707560 ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[3-(1H-indol-3-il)propanamido]benzoato de etilo es un compuesto orgánico con la fórmula molecular C20H20N2O3. Es un derivado del ácido benzoico y del indol, que presenta un grupo éster etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-[3-(1H-indol-3-il)propanamido]benzoato de etilo normalmente implica la reacción entre el ácido 4-aminobenzoico y el ácido 3-(1H-indol-3-il)propanoico. La reacción se ve facilitada por agentes de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC), que actúa como agente deshidratante para formar el enlace amida. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. El enfoque general implicaría ampliar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza mediante técnicas de recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[3-(1H-indol-3-il)propanamido]benzoato de etilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El anillo de indol puede oxidarse mediante reactivos como el permanganato de potasio.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina mediante hidrogenación.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de benceno, especialmente en la posición para con respecto al grupo éster.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Halogenación utilizando bromo en presencia de un ácido de Lewis como el cloruro de aluminio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El 4-[3-(1H-indol-3-il)propanamido]benzoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades farmacológicas, incluyendo efectos antiinflamatorios y analgésicos.
Industria: Posible uso en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 4-[3-(1H-indol-3-il)propanamido]benzoato de etilo no se conoce completamente. Se cree que interactúa con dianas moleculares específicas, como enzimas o receptores, a través de enlaces de hidrógeno e interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de las moléculas diana, dando lugar a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
N-[2-(1H-Indol-3-il)etil]-2-(4-isobutilfenil)propanamida: Estructura similar con un grupo indol y amida.
Ácido indol-3-acético: Un compuesto natural que contiene un anillo indol.
4-[3-(1H-indol-3-il)propanoyl]amino]benzoato de etilo: Un compuesto estrechamente relacionado con ligeras variaciones estructurales
Singularidad
El 4-[3-(1H-indol-3-il)propanamido]benzoato de etilo es único debido a su combinación específica de un anillo indol y un derivado del ácido benzoico, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H20N2O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
ethyl 4-[3-(1H-indol-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C20H20N2O3/c1-2-25-20(24)14-7-10-16(11-8-14)22-19(23)12-9-15-13-21-18-6-4-3-5-17(15)18/h3-8,10-11,13,21H,2,9,12H2,1H3,(H,22,23) |
Clave InChI |
RIZJLQXLXZJXLA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)
![3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11707531.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)
